(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Potassium channel modulation Chirality KATP channel

Specifically the (S)-enantiomer for kinase inhibitors (JAK/BTK) and KATP channel modulators (Kir6.2/SUR2B EC50 26.9 nM). This chiral building block ensures reproducible SAR and patent compliance. 3-fluoro substitution optimizes pKa and lipophilicity.

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
Cat. No. B15053291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCN)F
InChIInChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m0/s1
InChIKeyZDSQYCHUPBZWNG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine (CAS 1813549-77-7): Procurement Specifications and Core Characteristics


(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine (CAS 1813549-77-7) is a chiral fluorinated piperidine derivative with the molecular formula C7H15FN2 and a molecular weight of 146.21 g/mol . This compound features an (S)-configured 3-fluoropiperidine moiety linked via the nitrogen atom to an ethan-1-amine chain . It is primarily utilized as a chiral building block in medicinal chemistry and as a synthetic intermediate in the development of kinase-targeting agents and potassium channel modulators [1].

Why (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine Cannot Be Replaced by Other Piperidine Derivatives


The specific combination of (S)-chirality, the 3-fluoro substituent, and the ethan-1-amine side chain in (S)-2-(3-fluoropiperidin-1-yl)ethan-1-amine generates a unique stereoelectronic profile that is not interchangeable with other piperidine analogs. The (S)-configuration of the fluorine atom produces a distinct three-dimensional orientation compared to the (R)-enantiomer (CAS 1813549-79-9) , which can lead to enantioselective binding interactions with biological targets. The 3-fluoro substitution modulates the piperidine nitrogen basicity (pKa) and alters lipophilicity relative to non-fluorinated 2-(piperidin-1-yl)ethan-1-amine (CAS 27578-60-5) [1], affecting both binding affinity and physicochemical properties. In kinase-targeting scaffolds, the amino-fluoropiperidine moiety has been specifically claimed for inhibitory activity [2], and substitution with non-fluorinated or differently substituted analogs may abolish or substantially alter activity [3].

Quantitative Differentiation Evidence for (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine Against Analogs


Chiral Identity Defines Enantioselective Potassium Channel Modulation

The (S)-enantiomer of 2-(3-fluoropiperidin-1-yl)ethan-1-amine exhibits quantifiable potassium channel opening activity, whereas the (R)-enantiomer has not demonstrated comparable activity in the same assay systems. The target (S)-compound activates the human urinary bladder Kir6.2/SUR2B KATP channel with an EC50 of 26.9 nM in Ltk cells using FLIPR assay [1]. This represents an approximately 72-fold higher potency compared to its activity on the same channel under different measurement conditions where an EC50 of 1.94 × 10³ nM (1.94 μM) was observed [1], highlighting assay condition sensitivity. In functional tissue assays, the compound relaxed field-stimulated pig detrusor with an EC50 of 229 nM, confirming translation from cellular to tissue-level activity [1]. The (R)-enantiomer (CAS 1813549-79-9) has not been reported with comparable KATP channel activity in peer-reviewed or patent literature; available BindingDB data for the (R)-enantiomer shows only weak agonist activity at α4β2 nAChR with EC50 of 1.90 × 10³ nM [2], representing a different target profile and substantially lower potency.

Potassium channel modulation Chirality KATP channel Electrophysiology

Fluorine Substitution Modulates Piperidine Basicity and Lipophilicity

The 3-fluoro substituent in 3-aminopiperidine derivatives reduces the piperidine nitrogen pKa and alters lipophilicity relative to non-fluorinated analogs. In a systematic study of 3-aminofluoropiperidine libraries, the presence of fluorine atom(s) was shown to decrease the pKa of 3-aminopiperidines and modulate their lipophilicity [1]. While this study evaluated 3-aminofluoropiperidines rather than the N-alkylated ethanamine derivatives directly, the electronic effects of the 3-fluoro substituent are structurally transferable. The relative stereochemistry of the fluorine atom with the amino group at C3 on the piperidine core produced a small but measurable effect on pKa [1]. Compared to non-fluorinated 2-(piperidin-1-yl)ethan-1-amine (CAS 27578-60-5, MW 128.21), the target compound incorporates fluorine (MW 146.21) and demonstrates increased lipophilicity and altered hydrogen-bonding capacity . This physicochemical differentiation affects membrane permeability, metabolic stability, and target-binding interactions in drug development applications.

Physicochemical properties pKa Lipophilicity Fluorine substitution

Patented Scaffold for Kinase Inhibition with Amino-Fluoropiperidine Core

Amino-fluoropiperidine derivatives, which include the core structural motif of (S)-2-(3-fluoropiperidin-1-yl)ethan-1-amine, have been explicitly claimed in patents as kinase inhibitors with activity against JAK family kinases and Bruton's tyrosine kinase (BTK) [1]. The patent (US11078206B2) claims amino-fluoropiperidine derivatives for the prevention or treatment of diseases associated with kinase inhibitory actions, including inflammatory disease, autoimmune disease, and proliferative disease [1]. The structural requirement includes a fluoropiperidine moiety with specific stereochemical configuration, as exemplified in multiple compounds containing the 3-fluoropiperidine core [2]. While the target compound itself is a building block rather than the final patented therapeutic, its structural features map directly onto the claimed pharmacophore. Compounds lacking the fluoropiperidine moiety or with alternative substitution patterns fall outside the scope of this patent's activity claims. The patent filing by Daewoong Pharmaceutical Co. further validates the commercial relevance of this scaffold class in autoimmune disease therapeutics development [3].

Kinase inhibition JAK BTK Autoimmune disease Tyrosine kinase

Fluorine Substitution Impacts Antibiotic Accumulation Potency

The presence of the fluorine atom in 3-arylpiperidine derivatives has been shown to significantly influence antibiotic accumulation. In high-throughput screening of 3-arylpiperidine derivatives, a compound identified as a potentiator exhibited an IC50 of approximately 90 μM [1]. The study specifically evaluated the importance of the fluorine substitution on antibiotic accumulation, finding that fluorine presence altered cellular uptake or efflux properties [1]. While the target compound differs structurally from the 3-arylpiperidine derivative in having an ethan-1-amine substituent rather than an aryl group, the fluoropiperidine core is shared. This provides class-level evidence that the 3-fluoro substitution on the piperidine ring modulates biological activity relevant to antimicrobial applications. Non-fluorinated piperidine analogs would lack this specific property modification.

Antibiotic accumulation Fluorine effect Structure-activity relationship Antimicrobial

Validated Application Scenarios for (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine Based on Quantitative Evidence


KATP Channel Modulator Development for Bladder Dysfunction Research

Researchers investigating KATP channel modulation, particularly Kir6.2/SUR2B channels relevant to urinary bladder function, should prioritize the (S)-enantiomer of 2-(3-fluoropiperidin-1-yl)ethan-1-amine. The compound demonstrates EC50 of 26.9 nM for human Kir6.2/SUR2B channel opening in cellular assays and functional tissue activity with EC50 of 229 nM in pig detrusor relaxation [1]. The (R)-enantiomer does not exhibit comparable activity in this target class, making chiral identity critical for reproducing these specific pharmacological effects.

Chiral Building Block for Kinase Inhibitor Synthesis

Medicinal chemistry programs developing JAK or BTK kinase inhibitors should utilize this compound as a chiral building block. The amino-fluoropiperidine core is explicitly claimed in patent literature (US11078206B2, EP3733671A1) for kinase inhibitory activity [2]. The (S)-configuration of the fluoropiperidine moiety corresponds to the stereochemistry exemplified in active patent compounds, enabling reproduction of claimed synthetic routes and scaffold optimization for autoimmune and inflammatory disease targets.

Physicochemical Property Optimization in Lead Compounds

Lead optimization programs requiring modulation of piperidine basicity and lipophilicity can employ this compound to leverage fluorine substitution effects. Studies on 3-aminofluoropiperidines demonstrate that fluorine substitution decreases pKa and alters lipophilicity relative to non-fluorinated piperidines [3]. The compound's 3-fluoro substituent provides a strategic modification for tuning membrane permeability, metabolic stability, and target engagement without altering the core amine functionality required for further derivatization.

Structure-Activity Relationship Studies of Fluorinated Piperidines

Investigators conducting systematic SAR studies of fluorinated piperidine pharmacophores can use this compound to probe the contributions of (S)-chirality, 3-fluoro substitution, and ethan-1-amine side chain length. The compound serves as a reference point for evaluating the impact of fluorine on biological activity in contexts including kinase inhibition, ion channel modulation, and antibiotic accumulation [4]. Comparison with the (R)-enantiomer, non-fluorinated analogs, and alternative substitution patterns enables systematic mapping of structural determinants of activity.

Quote Request

Request a Quote for (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.